molecular formula C17H14FN3O3S B2728959 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 903280-56-8

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2728959
M. Wt: 359.38
InChI Key: RAPVHAPJJMGZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis details for this compound were not found, similar compounds have been synthesized using various methods . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Cognitive Enhancements via 5-HT6 Receptor Antagonism

Research on compounds structurally related to 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, such as SB-399885, highlights their role in cognitive enhancement through 5-HT6 receptor antagonism. SB-399885 has demonstrated potential in reversing age-dependent deficits in water maze spatial learning and enhancing cholinergic function in aged rats, supporting its utility in addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

COX-2 Inhibition for Pain and Inflammation Management

Another area of application is the development of selective COX-2 inhibitors for pain and inflammation management. Compounds such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated for their ability to selectively inhibit the COX-2 enzyme over COX-1, with some derivatives advancing to clinical trials for conditions like rheumatoid arthritis and acute pain management (Hashimoto et al., 2002).

Anticancer and Enzyme Inhibition

The structural framework of 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is also explored in the context of anticancer activities and enzyme inhibition. Compounds with similar structures have been evaluated for their potential to inhibit carbonic anhydrase isoforms, which play a crucial role in various physiological functions including tumorigenesis. Such research paves the way for developing novel anticancer agents with targeted enzyme inhibition properties (Gul et al., 2016).

Molecular Structures and Interactions

The detailed study of molecular structures and interactions of related compounds, through techniques like crystallography, contributes to the understanding of their pharmacological and biochemical behaviors. For instance, the investigation of crystal structures can reveal how minor modifications, such as the introduction of a fluorine atom, influence molecular stability and interaction patterns, providing insights into the design of more effective pharmaceuticals (Rodrigues et al., 2015).

properties

IUPAC Name

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPVHAPJJMGZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

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